Estrone-d2-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

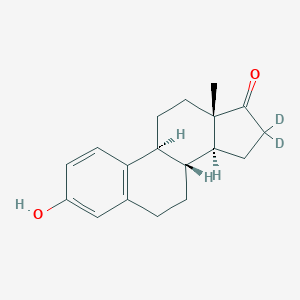

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-XIMAIENTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629253 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56588-58-0 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Deuterated Estrone

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated estrone, specifically focusing on common isotopologues such as Estrone-d2. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. While the specific nomenclature "Estrone-d2-1" is not standard, it is recognized as a synonym for Estrone-16,16-d2 in some databases[1]. This guide will cover the properties of well-characterized deuterated estrone variants.

Deuterated estrone serves as an invaluable internal standard for the quantification of estrone in various biological matrices using mass spectrometry-based assays.[2][3] Estrone, one of the three major naturally occurring estrogens, is a key biomarker in numerous physiological and pathological processes.[4] The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.[4][5][6][7][8]

Core Physical and Chemical Properties

The physical properties of deuterated estrone are largely comparable to those of its non-labeled counterpart, with the primary difference being a slight increase in molecular weight due to the presence of deuterium atoms.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of common deuterated estrone isotopologues and, for comparison, non-deuterated estrone.

| Property | Estrone-2,4-d2 | Estrone-16,16-d2 | Estrone (Unlabeled) |

| CAS Number | 350820-16-5[2][9][10] | 56588-58-0[1][9][11] | 53-16-7[9][10][11] |

| Molecular Formula | C₁₈H₂₀D₂O₂[2] | C₁₈H₂₀D₂O₂[12] | C₁₈H₂₂O₂[13][14] |

| Molecular Weight | 272.4 g/mol [2] | 272.38 g/mol [9][12] | 270.37 g/mol [14] |

| Exact Mass | 272.1745 Da[9] | 272.1745 Da[9][11] | 270.1620 Da[13] |

| Melting Point | Not specified | 247 - 250°C (dec.)[12] | 258 - 261°C[13] |

| UV Maximum (λmax) | 280 nm[2] | Not specified | 281 nm[15] |

| Appearance | Crystalline solid[2] | Off-White to Pale Beige Solid[12] | White, odorless, solid crystalline powder[14] |

Solubility

The solubility of deuterated estrone has been determined in various organic solvents and aqueous solutions. The data is crucial for the preparation of stock solutions and standards for analytical assays.

| Solvent | Estrone-2,4-d2 | Estrone-16,16-d2 | Estrone (Unlabeled) |

| DMSO | 20 mg/mL[2] | Slightly soluble[12] | ~20 mg/mL[15] |

| DMF | 30 mg/mL[2] | Not specified | ~20 mg/mL[15] |

| Methanol | Not specified | Sparingly soluble[12] | Soluble |

| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL[2] | Not specified | ~0.15 mg/mL[15] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural confirmation and identification of deuterated estrone.

-

Mass Spectrometry (MS): In mass spectrometric analysis, deuterated estrone exhibits a characteristic mass shift compared to the unlabeled compound, which allows for its use as an internal standard. The exact mass difference depends on the number of deuterium atoms incorporated. For Estrone-d2, the mass is increased by approximately 2 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the position of the deuterium labels on the estrone molecule. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will be absent. In ¹³C NMR, the carbons attached to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency.[16][17][18]

Experimental Protocols

Deuterated estrone is predominantly used as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol for the quantification of estrone in biological samples.

Quantification of Estrone in Serum/Plasma by LC-MS/MS

This protocol outlines the key steps for sample preparation and analysis.

-

Sample Preparation:

-

Spiking: A known amount of Estrone-d2 internal standard is added to the serum or plasma sample.[6]

-

Liquid-Liquid Extraction (LLE): The estrogens are extracted from the biological matrix using an organic solvent such as methyl tert-butyl ether (MTBE).[6][7]

-

Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[6]

-

Derivatization: To enhance ionization efficiency and sensitivity, the dried extract is derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrone to form a positively charged derivative.[5][6][7]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The derivatized sample is reconstituted and injected into an HPLC or UHPLC system. A reversed-phase C18 column is typically used to separate estrone from other endogenous compounds.[6]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled estrone and the deuterated internal standard are monitored.[6][7]

-

-

Data Analysis:

-

The concentration of estrone in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of estrone and a fixed concentration of the internal standard.

-

Visualizations

Logical Relationship of Estrone and its Deuterated Analogues

Caption: Relationship between Estrone and its deuterated forms.

Experimental Workflow for Estrone Quantification using Estrone-d2

Caption: LC-MS/MS workflow for estrone quantification.

References

- 1. Estrone-16,16-D2 | C18H22O2 | CID 22967916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrone-d2 | CAS 56588-58-0 | LGC Standards [lgcstandards.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Estrone D2 (16,16-D2) | CAS 56588-58-0 | LGC Standards [lgcstandards.com]

- 12. ESTRONE-16,16-D2 CAS#: 56588-58-0 [amp.chemicalbook.com]

- 13. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Estrone - Wikipedia [en.wikipedia.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bmse000549 Estrone at BMRB [bmrb.io]

- 17. Estrone(53-16-7) 1H NMR [m.chemicalbook.com]

- 18. uregina.ca [uregina.ca]

Synthesis and Purification of Deuterated Estrone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated estrone, a critical component in various research and drug development applications, including its use as an internal standard in mass spectrometry-based quantification assays. This document outlines a robust methodology for regioselective deuterium labeling of estrone, detailed purification protocols, and methods for characterization to ensure high isotopic and chemical purity.

Introduction

Estrone, a key estrogenic hormone, and its metabolites are implicated in numerous physiological and pathological processes. The use of stable isotope-labeled internal standards, such as deuterated estrone, is paramount for accurate quantification in complex biological matrices. The strategic incorporation of deuterium atoms into the estrone molecule provides a mass shift that allows for clear differentiation from the endogenous analyte in mass spectrometric analyses, without significantly altering its chemical properties.[1]

This guide focuses on a well-established method for the regioselective deuteration of the estrone backbone, specifically targeting the aromatic A-ring. This approach, utilizing deuterated trifluoroacetic acid with a t-butyl alcohol catalyst, offers a straightforward and economical route to obtaining deuterated estrone.[2] Subsequent purification via High-Performance Liquid Chromatography (HPLC) is detailed to ensure the final product meets the stringent purity requirements for research and clinical applications.

Synthesis of Deuterated Estrone

The primary method for introducing deuterium into the estrone molecule is through an acid-catalyzed hydrogen-deuterium exchange reaction. The protocol described below is adapted from the work of Stack et al. and focuses on achieving regioselective deuteration.[2]

Experimental Protocol: Regioselective Deuteration of Estrone

Objective: To regioselectively introduce deuterium atoms onto the aromatic A-ring of estrone.

Materials:

-

Estrone

-

Deuterated Trifluoroacetic Acid (CF3CO2D, 99.5 atom % D)

-

t-Butyl alcohol

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve estrone (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add t-butyl alcohol (1.2 equivalents) followed by the slow addition of deuterated trifluoroacetic acid (10 equivalents).

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C). Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by LC-MS to determine the extent of deuteration.

-

Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated estrone.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of deuterated estrone.

Purification of Deuterated Estrone

Purification of the crude deuterated estrone is essential to remove any unreacted starting material, byproducts, and reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.

Experimental Protocol: HPLC Purification

Objective: To purify the crude deuterated estrone to >98% chemical and isotopic purity.

Materials and Equipment:

-

Crude deuterated estrone

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the crude deuterated estrone in a minimal amount of the initial mobile phase solvent mixture.

-

HPLC Conditions:

-

Column: C18 reverse-phase preparative column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound. For example, 40-80% B over 30 minutes. The exact gradient should be optimized based on analytical scale injections.

-

Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Detection: UV detection at a wavelength where estrone has significant absorbance (e.g., 280 nm).

-

-

Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the main peak of deuterated estrone.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified deuterated estrone.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of deuterated estrone.

Table 1: Synthesis Reaction Parameters and Representative Yields

| Parameter | Value | Reference |

| Starting Material | Estrone | [2] |

| Deuterating Agent | Deuterated Trifluoroacetic Acid | [2] |

| Catalyst | t-Butyl Alcohol | [2] |

| Reaction Time | 24 - 48 hours | [2] |

| Typical Crude Yield | 70 - 85% | Representative |

| Typical Isotopic Purity (Crude) | >95% D-incorporation | Representative |

Table 2: Purification and Final Product Specifications

| Parameter | Method | Specification |

| Purification Method | Preparative HPLC | - |

| Final Chemical Purity | Analytical HPLC-UV | >98% |

| Final Isotopic Purity | Mass Spectrometry | >98% |

| Characterization | 1H-NMR, 13C-NMR, MS | Conforms to structure |

Logical Relationships in Deuteration Strategies

The choice of deuteration strategy depends on the desired labeling pattern and the available starting materials.

Caption: Logical relationships between different deuteration strategies for estrone.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of deuterated estrone. The described methods, centered around a regioselective deuteration reaction followed by HPLC purification, offer a reliable pathway to obtaining a high-purity product suitable for demanding research and development applications. Adherence to these protocols and careful analytical characterization are crucial for ensuring the quality and reliability of the deuterated estrone for its intended use.

References

A Technical Guide to Commercial Estrone-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Estrone-d2, a deuterated analog of estrone, for research purposes. This document details the technical specifications from various suppliers, outlines a typical experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays, and presents a visual representation of the experimental workflow.

Introduction to Estrone-d2

Estrone-d2 is a stable isotope-labeled version of estrone, a naturally occurring estrogen. The incorporation of deuterium atoms results in a compound with a higher molecular weight than endogenous estrone, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its primary application in research is for the accurate quantification of estrone in biological samples, such as serum and plasma, through isotope dilution mass spectrometry.[2][3]

Commercial Suppliers and Technical Data

Several reputable suppliers offer Estrone-d2 for research use. The following table summarizes the key quantitative data for Estrone-d2 from a selection of commercial vendors to facilitate comparison. It is important to note that two common deuterated forms are available, distinguished by their CAS numbers, indicating different positions of the deuterium labels.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| Cayman Chemical | Estrone-d2 | 350820-16-5 | 272.4 | ≥98% | Information not readily available | 500 µg, 1 mg |

| MedChemExpress | Estrone-d2 | Not specified | Not specified | >98% | Information not readily available | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| LGC Standards | Estrone-d2 (16,16-D2) | 56588-58-0 | 272.38 | Information not readily available | Information not readily available | 10 mg |

| Santa Cruz Biotechnology | Estrone-d2 | 56588-58-0 | 272.38 | Information not readily available | Information not readily available | Contact for availability |

| A Chemtek | Estrone-d2 Solution in Acetonitrile | 56588-58-0 | 272.4 | Not specified | Not specified | 1000µg/mL solution |

Experimental Protocol: Quantification of Estrone in Serum by LC-MS/MS

The following is a detailed methodology for a key experiment where Estrone-d2 is used as an internal standard for the quantification of estrone in human serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods.

1. Materials and Reagents:

-

Estrone standard

-

Estrone-d2 internal standard

-

Human serum samples

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Formic acid

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of Estrone-d2 internal standard solution (concentration to be optimized based on expected endogenous estrone levels).

-

Vortex briefly to mix.

-

Add 500 µL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to extract the steroids.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of estrone from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for estrogens.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Estrone: The precursor ion (Q1) would be the deprotonated molecule [M-H]⁻ at m/z 269.2, and a characteristic product ion (Q3) would be monitored (e.g., m/z 145.1).

-

Estrone-d2: The precursor ion (Q1) would be [M-H]⁻ at m/z 271.2, and the same product ion (Q3) as estrone would be monitored (e.g., m/z 145.1).

-

-

The collision energy and other MS parameters should be optimized for maximum signal intensity for each transition.

-

4. Data Analysis:

-

Integrate the peak areas for both the estrone and Estrone-d2 MRM transitions.

-

Calculate the ratio of the peak area of estrone to the peak area of Estrone-d2.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the estrone calibrators.

-

Determine the concentration of estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for Estrone Quantification using Estrone-d2.

Signaling Pathways and Logical Relationships

While Estrone-d2 itself is not involved in signaling pathways, its use is critical for accurately measuring endogenous estrone, which does participate in estrogen signaling. The following diagram illustrates a simplified estrogen signaling pathway.

Caption: Simplified Estrogen Signaling Pathway.

References

Isotopic Purity of Estrone-d2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated standards like Estrone-d2 is critical for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides an in-depth look at the significance of Estrone-d2's isotopic purity, methods for its characterization, and its application in sensitive analytical assays.

Estrone-d2 is a stable isotope-labeled version of estrone, a naturally occurring estrogenic hormone.[1] It serves as an invaluable internal standard for the precise quantification of endogenous estrone in various biological matrices through isotope dilution mass spectrometry (IDMS).[2] The accuracy of this technique hinges directly on the isotopic purity of the deuterated standard.

The Significance of Isotopic Purity

High isotopic purity, specifically a high percentage of deuterium enrichment, is paramount for several reasons:

-

Minimizing Signal Interference: A high isotopic enrichment (typically ≥98%) ensures a clear mass separation between the deuterated standard and the natural, unlabeled analyte during mass spectrometric analysis. This minimizes background interference and enhances the signal-to-noise ratio, leading to more accurate measurements.[3]

-

Improving Data Quality and Reliability: By reducing interference, high-purity standards contribute to higher data quality and greater confidence in the analytical results.[3]

-

Ensuring Method Validation Consistency: The use of well-characterized, high-purity deuterated standards is often a requirement for method validation and helps ensure compliance with regulatory expectations in clinical and pharmaceutical research.[3]

-

Accurate Quantification: The fundamental principle of isotope dilution analysis relies on a known concentration of the isotopically labeled standard. Any significant presence of unlabeled analyte in the standard would lead to an overestimation of the endogenous compound.

Conversely, low isotopic purity can lead to several analytical challenges:

-

Inaccurate Results: The presence of unlabeled estrone in the Estrone-d2 standard can artificially inflate the measured concentration of the endogenous analyte.

-

Poor Reproducibility: Inconsistent isotopic purity between batches of the standard can lead to poor reproducibility of the assay over time.[3]

-

"False Positives": In extreme cases, if the deuterated standard loses all of its deuterium, it can be misidentified as the unlabeled analyte, leading to erroneous results.[4]

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Estrone-d2 is typically high, as detailed in the table below. It is crucial to distinguish between "isotopic enrichment" and "species abundance." Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecular population that has a specific isotopic composition.[5] For a d2 compound, the final product will contain a small population of molecules with one deuterium atom (d1) and no deuterium atoms (d0).[5]

| Product Name | Supplier | Isotopic Purity/Enrichment | Chemical Purity |

| Estrone-2,4-d2 | CDN Isotopes | 98 atom % D | - |

| Estrone-d2 | MedChemExpress | - | 99.78% |

| Estrone-d2-1 | MedChemExpress | - | 95.0% |

| Estrone-d2 | Cayman Chemical | ≥98% | - |

| β-Estradiol-d2 | Sigma-Aldrich | 98 atom % D | - |

Experimental Protocols

Determination of Isotopic Purity

The characterization of isotopologues is a critical aspect of validating deuterated standards.[5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[5][6]

1. High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

This method allows for the rapid and sensitive determination of isotopic purity by distinguishing between the different isotopolog ions (H/D).[7][8]

-

Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is typically used.[7]

-

Sample Preparation: A dilute solution of the Estrone-d2 standard is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full-scan mass spectra are acquired over the relevant m/z range for Estrone-d2 and its isotopologues.

-

Data Analysis:

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Proton NMR (¹H-NMR) is highly precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[5]

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The Estrone-d2 sample is dissolved in a deuterated solvent, and a known internal standard is added.

-

Data Acquisition: A quantitative ¹H-NMR spectrum is acquired.

-

Data Analysis: The signal from the residual protons in the deuterated positions is compared to the signal of the internal standard to determine the overall isotopic enrichment with high accuracy.[5]

Quantification of Endogenous Estrone using Isotope Dilution LC-MS/MS

This is a common application for Estrone-d2, particularly in clinical research for measuring estrone levels in serum or plasma.[9][10]

-

Sample Preparation and Extraction:

-

A known amount of Estrone-d2 internal standard is added to the biological sample (e.g., 200 µL of serum).[11]

-

Proteins are precipitated by adding a solvent like methanol, followed by vortexing and centrifugation.[12]

-

The supernatant containing the analytes is collected.

-

A liquid-liquid extraction is performed using a solvent such as methyl t-butyl ether (MTBE) to isolate the steroids.[11]

-

The organic extract is evaporated to dryness under a stream of nitrogen.[11]

-

-

Derivatization (Optional but common for enhancing sensitivity):

-

The dried extract is reconstituted in a derivatizing agent, such as dansyl chloride, to form positively charged derivatives. This improves ionization efficiency in the mass spectrometer.[11]

-

-

LC-MS/MS Analysis:

-

The derivatized or underivatized sample is reconstituted in a suitable solvent and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]

-

Chromatographic separation is typically achieved on a C18 column.[9]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transitions for both endogenous estrone and the Estrone-d2 internal standard.[9]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of unlabeled estrone and a fixed concentration of the Estrone-d2 internal standard.

-

The ratio of the peak area of the endogenous estrone to the peak area of the Estrone-d2 internal standard in the unknown sample is used to determine the concentration of endogenous estrone by interpolating from the calibration curve.[12]

-

Visualizing Workflows and Pathways

To better illustrate the application and biological context of Estrone-d2, the following diagrams outline key processes.

Figure 1: Workflow for Quantification of Estrone using Estrone-d2.

Recent research has highlighted the distinct biological roles of estrone, particularly in the context of postmenopausal physiology and disease. Unlike estradiol, estrone has been shown to promote inflammation, a key factor in the development and progression of certain cancers.[13][14]

Figure 2: Estrone-driven Pro-inflammatory Signaling Pathway.

Furthermore, estrone has been implicated in promoting the epithelial-to-mesenchymal transition (EMT), a cellular process critical for cancer metastasis.[14][15]

Figure 3: Estrone's Role in Epithelial-to-Mesenchymal Transition (EMT).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Estradiol and Estrone Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. news-medical.net [news-medical.net]

Stability and Storage of Estrone-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Estrone-d2. Due to the limited availability of in-depth public stability data specifically for Estrone-d2, this document synthesizes information from commercial suppliers, general guidelines for deuterated compounds, and stability studies of similar non-deuterated estrogens.

Introduction

Estrone-d2 is a deuterated analog of estrone, a naturally occurring estrogen. It is widely used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the determination of estrone in biological samples. The stability of Estrone-d2 is a critical factor for ensuring the accuracy and reliability of such analytical methods. Degradation of the internal standard can lead to inaccurate quantification of the target analyte.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and stability of Estrone-d2. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation | Source(s) |

| Form | Crystalline solid | [1] |

| Long-Term Storage (Solid) | -20°C | [1] |

| Long-Term Stability (Solid at -20°C) | ≥ 4 years | [1] |

| Shipping | Wet ice in continental US; may vary elsewhere | [1] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. | [2] |

Stability Profile and Potential Degradation Pathways

While specific public data on forced degradation studies for Estrone-d2 is scarce, general knowledge of the stability of deuterated compounds and estrogens provides insights into its potential degradation profile.

General Considerations for Deuterated Compounds:

-

Kinetic Isotope Effect: The presence of deuterium atoms at specific positions can sometimes slow down metabolic or chemical degradation processes compared to the non-deuterated counterpart. However, the stability of the deuterium label itself can be a concern under certain conditions (e.g., acidic or basic environments, enzymatic activity).

-

Oxidative and Photolytic Stability: Like many organic molecules, deuterated steroids can be susceptible to degradation by oxidation and light.

Potential Degradation Pathways (Inferred from Estrone):

The degradation pathways of Estrone-d2 are expected to be similar to those of non-deuterated estrone. The primary routes of degradation for estrogens involve oxidation. The phenolic hydroxyl group and the steroid ring system are potential sites for oxidative attack. It is important to note that the rates of these reactions may differ for Estrone-d2 due to the kinetic isotope effect.

Below is a conceptual diagram illustrating a potential degradation pathway for estrone, which can serve as a proxy for understanding the potential degradation of Estrone-d2.

References

An In-depth Technical Guide to the Certificate of Analysis for Estrone-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Estrone-d2, a deuterated internal standard essential for the accurate quantification of estrone in various biological matrices. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality and reliability of experimental results in research and drug development.

Product Identification and Chemical Properties

A Certificate of Analysis begins with the fundamental identification of the compound. Estrone-d2 is a stable, isotopically labeled form of estrone, a naturally occurring estrogen. The deuterium labels provide a distinct mass difference, allowing it to be differentiated from the endogenous, unlabeled estrone in mass spectrometry-based assays.[1][2]

Table 1: Chemical and Physical Properties of Estrone-d2

| Property | Value |

| Chemical Name | 3-hydroxy-estra-1,3,5(10)-trien-17-one-2,4-d2 |

| Synonyms | E1-d2, Oestrone-d2 |

| CAS Number | 350820-16-5 |

| Molecular Formula | C₁₈H₂₀D₂O₂ |

| Molecular Weight | 272.4 g/mol |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% atom % D |

| Appearance | A crystalline solid |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; DMF:PBS (pH 7.2) (1:5): 0.15 mg/ml |

| Storage | -20°C |

Analytical Data and Experimental Protocols

This section details the analytical tests performed to confirm the identity, purity, and isotopic enrichment of Estrone-d2.

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled standards. It confirms the molecular weight and isotopic enrichment of Estrone-d2.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often employed for the analysis of estrogens.[3][4]

-

Sample Preparation: Aliquots of serum (e.g., 200 µL) are spiked with the Estrone-d2 internal standard. The samples then undergo liquid-liquid extraction, often with methyl t-butyl ether (MTBE).[5][6]

-

Derivatization: To enhance ionization efficiency and sensitivity, the extracted estrogens are derivatized, for example, with dansyl chloride to form positively charged derivatives.[3][5][7]

-

Chromatographic Separation: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column, such as a Thermo Scientific Accucore RP-MS (2.6 µm, 50 x 2.1 mm), is used to separate the analytes.[5][8] A typical mobile phase gradient might consist of water and acetonitrile with a small amount of formic acid.[3]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source. The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect the precursor and product ions of both derivatized estrone and Estrone-d2.[5]

Table 2: Representative Mass Spectrometry Data

| Parameter | Estrone | Estrone-d2 |

| Parent Ion (m/z) | [Value] | [Value+2] |

| Fragment Ion (m/z) | [Value] | [Value] |

| Purity (by MS) | - | ≥98% |

| Isotopic Purity | - | ≥99 atom % D |

Note: The exact m/z values will depend on the derivatization agent used and the adduct ion formed.

Workflow for LC-MS/MS Quantification of Estrone

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

The Pivotal Role of Estrone in Postmenopausal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Following the cessation of ovarian follicular activity at menopause, estrone (E1) emerges as the predominant circulating estrogen, playing a critical and complex role in female physiology. Synthesized primarily in peripheral tissues from adrenal androgens, estrone's influence extends to a multitude of organ systems, including bone, the cardiovascular system, and breast tissue. Its metabolic fate and receptor interactions are key determinants of its physiological and pathological effects, ranging from the maintenance of bone density to the potential promotion of hormone-sensitive cancers. This technical guide provides an in-depth exploration of the synthesis, metabolism, signaling pathways, and physiological significance of estrone in the postmenopausal state. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this crucial hormone.

Introduction

The menopausal transition is characterized by a dramatic decline in ovarian estrogen production, leading to a significant shift in the hormonal milieu. In postmenopausal women, the primary source of estrogen is no longer ovarian estradiol (E2), but rather estrone, which is produced through the peripheral aromatization of androstenedione, primarily in adipose tissue.[1][2][3] While estrone is a less potent estrogen than estradiol, its sustained presence and conversion to estradiol in target tissues underscore its biological importance.[4][5] Understanding the nuances of estrone's synthesis, metabolism, and mechanism of action is paramount for developing therapeutic strategies for age-related conditions and hormone-dependent diseases in postmenopausal women.

Estrone Synthesis and Metabolism

In the absence of ovarian synthesis, the production of estrone in postmenopausal women is largely dependent on the adrenal secretion of androstenedione.[6][7] This precursor is then converted to estrone in various extragonadal sites.[8]

Peripheral Aromatization

The key enzyme responsible for the conversion of androstenedione to estrone is aromatase (CYP19A1).[1][9] Adipose tissue is the principal site of this conversion, with a positive correlation observed between body mass index (BMI) and circulating estrone levels.[3][9][10] Other tissues, including the liver, muscle, brain, and even breast tissue itself, also express aromatase and contribute to local estrone production.[1][11] The regulation of aromatase activity is complex and can be influenced by cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may increase in postmenopausal women.[11]

Interconversion and Conjugation

Estrone can be reversibly converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSDs) in various tissues.[4] This local conversion allows estrone to act as a reservoir for the more active estradiol.

Furthermore, estrone and estradiol undergo extensive metabolism, primarily in the liver, through hydroxylation and conjugation.[1][12] Hydroxylation at the 2, 4, or 16 positions of the steroid ring leads to the formation of various metabolites, such as 2-hydroxyestrone and 16α-hydroxyestrone.[12][13] These metabolites can have their own biological activities and have been implicated in carcinogenesis.[13][14][15]

Conjugation, through sulfation and glucuronidation, is a major pathway for the inactivation and excretion of estrogens.[16][17][18] Estrone is readily sulfated to form estrone sulfate (E1S), which has a long half-life and is the most abundant circulating estrogen in postmenopausal women, serving as a large, inactive reservoir that can be reactivated by steroid sulfatase in target tissues.[19] Glucuronidation also facilitates the elimination of estrone and its metabolites.[17][18]

Quantitative Data on Estrone in Postmenopausal Women

The following tables summarize key quantitative data related to estrone in postmenopausal physiology.

| Parameter | Value | Source |

| Plasma Estrone (E1) | 6-62 pg/mL (22-230 pmol/L) | [4] |

| Plasma Estrone Sulfate (E1S) | Concentrations are an order of magnitude higher than E1 | [19] |

| Conversion of Androstenedione to Estrone | Transfer constant is approximately twice the value in premenopausal women | [7] |

| Aromatase Activity in Adipose Tissue | 1-27 pg/g fat/90 min (abdominal fat) | [20] |

Table 1: Circulating Levels and Production of Estrone in Postmenopausal Women

| Receptor | Relative Binding Affinity (Estradiol = 100) | Source |

| Estrogen Receptor α (ERα) | 0.3 - 9.24 | [21] |

| Estrogen Receptor β (ERβ) | 0.35 - 1.01 | [21] |

Table 2: Relative Binding Affinity of Estrone to Estrogen Receptors

Signaling Pathways of Estrone

Estrone exerts its biological effects primarily through binding to estrogen receptors (ERs), ERα and ERβ, which are members of the nuclear receptor superfamily.[22][23] The binding of estrone, or estradiol derived from it, to these receptors initiates a cascade of molecular events that modulate gene expression.

Genomic Signaling

The classical mechanism of estrogen action is through direct genomic signaling. Upon ligand binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[22] This interaction recruits co-activators or co-repressors, leading to the regulation of gene transcription.[23]

Non-Genomic Signaling

In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects.[22] These actions are mediated by a subpopulation of ERs located at the plasma membrane.[24] Activation of these membrane-associated ERs can trigger various intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to rapid cellular responses.[24][25]

Physiological and Pathological Roles

Estrone's influence in postmenopausal women is multifaceted, with both beneficial and detrimental effects.

Bone Health

Estrogens are crucial for maintaining bone density.[26] Estrone, by serving as a precursor to estradiol in bone tissue, contributes to the inhibition of bone resorption and the prevention of osteoporosis.[26]

Cardiovascular System

The role of estrone in cardiovascular health is complex and not fully elucidated. Some studies suggest that appropriate physiological levels of estrone may offer cardiovascular protection.[27][28] However, other research has linked high estrone levels to indicators of carotid calcification.[29] The overall impact likely depends on a variety of factors, including the metabolic context and the presence of other risk factors.

Breast Cancer

A significant body of evidence links elevated levels of circulating estrogens, including estrone, to an increased risk of developing estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[12][13][14] The local production of estrone and its conversion to estradiol within breast adipose and tumor tissue can fuel the growth of hormone-sensitive tumors.[1][11] Furthermore, certain estrogen metabolites, such as 2-hydroxyestrone and 16α-hydroxyestrone, have been independently associated with breast cancer risk.[13][14][15]

Experimental Protocols

The accurate quantification of estrone and its metabolites is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[30][31][32]

Quantification of Estrone by LC-MS/MS

The following provides a generalized workflow for the analysis of estrone in serum or plasma.

Detailed Methodological Considerations:

-

Sample Preparation: A robust sample preparation is critical to remove interfering substances. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[30]

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled estrone) is essential for accurate quantification, as they correct for matrix effects and variations in extraction recovery and instrument response.

-

Chromatography: Reversed-phase liquid chromatography using a C18 column is commonly employed to separate estrone from other steroids and endogenous compounds. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium fluoride is typical.[31]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[31] This involves selecting a specific precursor ion for estrone and monitoring its characteristic product ions after collision-induced dissociation.

Conclusion

Estrone is a central player in the endocrine landscape of postmenopausal women. Its synthesis in peripheral tissues, intricate metabolism, and diverse signaling capabilities contribute to a wide range of physiological and pathological processes. A thorough understanding of estrone's role is indispensable for the development of novel therapeutic interventions for conditions affecting postmenopausal women, from osteoporosis to breast cancer. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and clinicians working to unravel the complexities of postmenopausal endocrinology and to improve women's health.

References

- 1. ClinPGx [clinpgx.org]

- 2. Adipose tissue as a source of hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Synthesis and use of Estrone_Chemicalbook [chemicalbook.com]

- 5. Estrone Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raw.githubusercontent.com [raw.githubusercontent.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced conversion of androstenedione to estrogens in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of estrogen synthesis in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association of Estrogen Metabolism with Breast Cancer Risk in Different Cohorts of Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Circulating Estrogen Metabolites and Risk of Breast Cancer among Postmenopausal Women in the Nurses' Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Estrone glucuronide - Wikipedia [en.wikipedia.org]

- 19. SLCO1B1 polymorphisms and plasma estrone conjugates in postmenopausal women with ER+ breast cancer: genome-wide association studies of the estrone pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aromatization of androgens by human abdominal and breast fat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 22. biochemia-medica.com [biochemia-medica.com]

- 23. youtube.com [youtube.com]

- 24. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Long-Term Prospective Study of the Influence of Estrone Levels on Events in Postmenopausal Women with or at High Risk for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Menopause and women’s cardiovascular health: is it really an obvious relationship? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Distinct roles of estrone and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 32. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Estrone at Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone (E1) is an endogenous estrogen that plays a significant role in human physiology, particularly in postmenopausal women. While often considered a weaker estrogen compared to estradiol (E2), its distinct mechanism of action at the estrogen receptors (ERs), ERα and ERβ, warrants detailed investigation for both basic research and therapeutic development. This guide provides an in-depth technical overview of the molecular interactions and signaling pathways initiated by estrone upon binding to estrogen receptors. It includes a comparative analysis of its binding affinity and transactivation potential relative to estradiol, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling cascades. Recent findings highlighting the differential gene regulation by estrone-liganded ER, particularly in the context of cancer, are also discussed, challenging the traditional view of estrone as a simple, less potent version of estradiol.

Introduction

Estrogens are a class of steroid hormones that exert a wide range of physiological effects, primarily through their interaction with two nuclear receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Estrone (E1), estradiol (E2), and estriol (E3) are the three major endogenous estrogens. While estradiol is the most potent and predominant estrogen in premenopausal women, estrone becomes the main circulating estrogen after menopause, primarily synthesized in peripheral tissues from adrenal androgens.[1]

Historically, estrone has been characterized as a weak estrogen, largely serving as a prohormone that can be converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenases in target tissues.[2][3] However, emerging evidence suggests that estrone itself can elicit distinct biological responses through direct interaction with ERα and ERβ, leading to the differential recruitment of co-regulators and the activation of specific gene expression programs.[4][5][6] Understanding the nuances of estrone's mechanism of action is therefore critical for developing targeted therapies for hormone-dependent conditions, including cancers and menopausal symptoms.

This technical guide delves into the core aspects of estrone's interaction with estrogen receptors, providing quantitative data, detailed experimental methodologies, and pathway visualizations to aid researchers and drug development professionals in this field.

Quantitative Analysis of Estrone-Estrogen Receptor Interactions

The interaction of estrone with ERα and ERβ is characterized by its binding affinity and its ability to activate receptor-mediated gene transcription (transactivation). The following tables summarize key quantitative data comparing estrone to estradiol.

Table 1: Comparative Binding Affinities of Estrone and Estradiol for Estrogen Receptors

| Ligand | Receptor | Binding Affinity (Ki/Kd, nM) | Relative Binding Affinity (%) (Estradiol = 100%) | Reference(s) |

| Estradiol | ERα | ~0.1 - 0.5 | 100 | [7][8][9] |

| ERβ | ~0.2 - 0.6 | 100 | [7][8][9] | |

| Estrone | ERα | ~1 - 5 | 4 - 10 | [7][10] |

| ERβ | ~2 - 8 | 2 - 3.5 | [7][10] |

Table 2: Comparative Transactivation Potency of Estrone and Estradiol

| Ligand | Receptor | EC50 (nM) for Transactivation | Relative Potency (%) (Estradiol = 100%) | Reference(s) |

| Estradiol | ERα | ~0.01 - 0.1 | 100 | [11][12] |

| ERβ | ~0.02 - 0.2 | 100 | [11][12] | |

| Estrone | ERα | ~0.5 - 5 | ~2.6 | [11][12] |

| ERβ | ~1 - 10 | ~4.3 | [11][12] |

Signaling Pathways Activated by Estrone

Estrone, as an estrogen receptor agonist, activates both genomic and non-genomic signaling pathways. These pathways ultimately lead to changes in gene expression and cellular function.

Genomic Signaling Pathways

The classical, or genomic, signaling pathway involves the regulation of gene transcription by the estrone-ER complex in the nucleus. This can occur through direct or indirect mechanisms.

-

Direct Genomic Signaling (ERE-dependent): Upon entering the cell, estrone binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrone-ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[13]

-

Indirect Genomic Signaling (ERE-independent): The estrone-ER complex can also modulate gene expression without directly binding to EREs. Instead, it can interact with other transcription factors, such as AP-1 or Sp-1, that are bound to their respective DNA response elements. This protein-protein interaction influences the transcriptional activity of these other factors, thereby indirectly regulating the expression of their target genes.

Figure 1: Genomic signaling pathways of estrone.

Non-Genomic Signaling Pathways

Estrone can also initiate rapid, non-genomic signaling cascades that do not directly involve gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[10][14] These pathways often involve the activation of various protein kinases.

-

Activation of Kinase Cascades: Membrane-associated ERs, upon binding to estrone, can rapidly activate signaling pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10][14] These kinase cascades can, in turn, phosphorylate and modulate the activity of various downstream proteins, including transcription factors, leading to more immediate cellular responses. A study on rat aortic strips demonstrated that estrone can rapidly stimulate nitric oxide synthase (NOS) and cyclooxygenase (COX) activity through the activation of phospholipase C (PLC) and protein kinase C (PKC).[10]

Figure 2: Non-genomic signaling pathways of estrone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of estrone with estrogen receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of estrone for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.

Materials:

-

Purified recombinant human ERα or ERβ protein

-

Radiolabeled ligand: [³H]-17β-estradiol

-

Unlabeled estrone and 17β-estradiol (for standard curve)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and vials

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of unlabeled estrone and estradiol in binding buffer.

-

Dilute the purified ER protein and [³H]-estradiol to the desired concentrations in binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of ER protein to each well.

-

Add increasing concentrations of unlabeled estrone or estradiol.

-

Add a fixed concentration of [³H]-estradiol to each well.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold DCC suspension to each well to adsorb unbound [³H]-estradiol.

-

Incubate on ice for 15 minutes with occasional vortexing.

-

Centrifuge the plate at 3000 x g for 10 minutes at 4°C.

-

-

Quantification:

-

Transfer the supernatant (containing the receptor-bound [³H]-estradiol) to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of estrone.

-

Plot the percentage of specific binding against the log concentration of estrone to generate a competition curve.

-

Determine the IC50 value (the concentration of estrone that inhibits 50% of [³H]-estradiol binding).

-

Calculate the Ki value (inhibition constant) for estrone using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a competitive radioligand binding assay.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of estrone to activate ER-mediated gene transcription.[15][16]

Materials:

-

Mammalian cell line expressing ERα or ERβ (e.g., MCF-7, T47D, or engineered HEK293 cells)

-

Reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Estrone and 17β-estradiol

-

Lysis buffer and substrate for the reporter enzyme

-

Luminometer or spectrophotometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

Co-transfect the cells with the ERE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

-

Hormone Treatment:

-

After transfection, plate the cells in 96-well plates.

-

Treat the cells with various concentrations of estrone or estradiol for 24-48 hours. Include a vehicle control.

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells using the appropriate lysis buffer.

-

Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Measure the activity of the control reporter for normalization.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control reporter activity.

-

Plot the normalized reporter activity against the log concentration of estrone.

-

Determine the EC50 value (the concentration of estrone that produces 50% of the maximal response).

-

Figure 4: Workflow for an estrogen receptor reporter gene assay.

Coactivator/Co-repressor Recruitment Assay

This assay measures the ability of estrone-bound ER to recruit coactivator or co-repressor proteins, which is a key step in the regulation of gene transcription.[17][18][19]

Materials:

-

Purified recombinant ERα or ERβ protein

-

Purified recombinant coactivator or co-repressor protein (or a peptide fragment containing the interaction domain)

-

Estrone and 17β-estradiol

-

Assay buffer

-

Detection system (e.g., fluorescence polarization, FRET, or AlphaScreen)

Procedure (Example using Fluorescence Polarization):

-

Reagent Preparation:

-

Label the coactivator peptide with a fluorescent probe.

-

Prepare serial dilutions of estrone and estradiol.

-

-

Binding Reaction:

-

In a microplate, combine the ER protein, the fluorescently labeled coactivator peptide, and varying concentrations of estrone or estradiol.

-

Incubate to allow the components to interact and reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each sample. An increase in polarization indicates the formation of a larger complex (ER bound to the coactivator peptide).

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the log concentration of estrone.

-

Determine the EC50 value for coactivator recruitment.

-

Figure 5: Workflow for a coactivator recruitment assay.

Differential Gene Regulation by Estrone

While estrone and estradiol act through the same receptors, recent studies have revealed that they can regulate distinct sets of genes, leading to different physiological outcomes. This differential regulation is thought to be due to the unique conformational changes induced in the ER upon binding to each ligand, which in turn affects the recruitment of specific co-regulators.

A notable example is the regulation of the Snail Family Transcriptional Repressor 2 (SNAI2) gene in breast cancer cells. Research has shown that estrone-bound ERα recruits co-activators like CBP/p300 to the SNAI2 promoter, inducing its expression and promoting an epithelial-to-mesenchymal transition (EMT), which is associated with cancer metastasis. In contrast, estradiol-bound ERα recruits co-repressors such as HDAC1 and NCOR1 to the same promoter, leading to the repression of SNAI2.[4][5][6]

These findings underscore the importance of studying the specific effects of estrone, rather than extrapolating from data obtained with estradiol.

Conclusion

The mechanism of action of estrone at estrogen receptors is multifaceted and complex. While it is a less potent agonist than estradiol in terms of both receptor binding and transactivation, it is not merely an inert precursor. Estrone activates both genomic and non-genomic signaling pathways and can induce a unique gene expression profile with significant physiological and pathological implications, particularly in the context of postmenopausal health and hormone-dependent cancers. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the distinct roles of estrone and to develop more selective and effective therapies targeting the estrogen signaling axis. Future research should continue to elucidate the specific downstream targets of estrone-activated ERs and the full spectrum of its biological functions.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Estradiol and Estrone Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal transduction pathways involved in non-genomic action of estrone on vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nongenomic actions of estradiol compared with estrone and estriol in pituitary tumor cell signaling and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrone sulfate and dehydroepiandrosterone sulfate: Transactivation of the estrogen and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Use of Estrone-d2 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Estrone-d2 as an internal standard in the quantitative analysis of estrone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Estrone-d2, is a critical component for achieving accurate and precise quantification of the target analyte by correcting for variability in sample preparation and instrument response.

Principle of Internal Standardization

In LC-MS/MS, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects during sample extraction, derivatization, and ionization. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be normalized, leading to more reliable and reproducible results. Deuterated standards like Estrone-d2 are ideal as they have nearly identical chemical properties to the unlabeled analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

Application Note: Protocol for Preparing Estrone-d2 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the preparation, handling, and storage of Estrone-d2 stock solutions. Estrone-d2 is a deuterated form of Estrone, commonly used as an internal standard for the quantification of endogenous estrone levels in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Accurate preparation of stock solutions is critical for reliable and reproducible quantitative analysis.

Physicochemical Properties and Solubility

Estrone-d2 is typically supplied as a crystalline solid.[1][3] Its properties and solubility in common laboratory solvents are summarized below.

Table 1: Physicochemical Properties of Estrone-d2

| Property | Value | Reference |

| Formal Name | 3-hydroxy-estra-1,3,5(10)-trien-17-one-2,4-d2 | [1] |

| Molecular Formula | C₁₈H₂₀D₂O₂ | [1] |

| Formula Weight | 272.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | Crystalline Solid | [1][3] |

Table 2: Solubility of Estrone-d2

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1][2][3] |

| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [1][3] |

| Ethanol (96% at 15°C) | ~4 mg/mL (1g/250mL) | [4] |

Note: For aqueous solutions, it is recommended to first dissolve Estrone-d2 in an organic solvent like DMF or DMSO and then dilute with the aqueous buffer.[3] Aqueous solutions should be prepared fresh and not stored for more than one day.[3]

Safety and Handling Precautions

Estrone and its analogs are potent compounds and should be handled with care. Estrone is considered a potential carcinogen and may impair fertility or harm an unborn child.[5][6]

-

Engineering Controls : Always handle Estrone-d2 powder and concentrated solutions in a certified chemical fume hood or a laboratory with adequate exhaust ventilation to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[7]

-

Handling Powder : Avoid the formation and inhalation of dust.[5] Use techniques that minimize dust generation when weighing and transferring the solid material.

-

First Aid :

-

In all cases of exposure, seek medical attention.

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations.[7][8]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in DMSO. Calculations can be adjusted for different concentrations or solvents.

Materials and Equipment:

-

Estrone-d2 (crystalline solid)

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Calibrated micropipettes

-

Vortex mixer and/or sonicator

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Amber glass or polypropylene cryovials for storage

Procedure:

-

Preparation : Bring the sealed container of Estrone-d2 to room temperature before opening to prevent condensation.

-

Weighing : In a chemical fume hood, carefully weigh 1.0 mg of Estrone-d2 powder using an analytical balance.

-

Transfer : Quantitatively transfer the weighed powder into a 1.0 mL Class A volumetric flask.

-

Dissolution : Add approximately 0.7 mL of DMSO to the flask. Cap and vortex, or sonicate in a water bath, until the solid is completely dissolved. A clear solution should be observed.

-

Final Volume : Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.

-

Homogenization : Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Aliquoting and Storage : Transfer the solution into clearly labeled, small-volume aliquots in amber vials to protect from light and minimize freeze-thaw cycles.[2][9][10]

Storage and Stability

Proper storage is crucial to maintain the integrity and concentration of Estrone-d2 and its solutions.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [1] |

| Stock Solution (in DMSO/DMF) | -20°C | Up to 1 month | [2][9] |

| Stock Solution (in DMSO/DMF) | -80°C | Up to 6 months | [2][9] |

| Diluted Aqueous Solutions | 2-8°C | Not recommended >1 day | [3] |

Key Recommendations:

-

Avoid Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the compound. Storing the stock solution in single-use aliquots is highly recommended.[2][9]

-

Protect from Light : Store solutions in amber vials or protect clear vials from light to prevent photodegradation.[10]

-

Hygroscopic Solvents : Use fresh, anhydrous grade solvents like DMSO, as absorbed water can impact solubility and stability.[11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.pfizer.com [cdn.pfizer.com]

- 6. spectrumrx.com [spectrumrx.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]

- 11. selleckchem.com [selleckchem.com]

Application of Estrone-d2-1 in clinical research studies

Application of Estrone-d2 in Clinical Research Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction